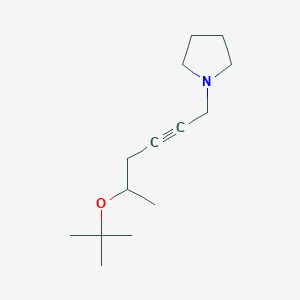![molecular formula C14H12N2O3S B3866869 3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B3866869.png)
3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one
Overview
Description
3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one, also known as MNTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MNTP belongs to the class of chalcones, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are essential for cancer cell survival and proliferation. 3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade. 3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one has also been reported to inhibit the activity of various enzymes involved in cancer cell metabolism, such as lactate dehydrogenase and hexokinase.
Biochemical and Physiological Effects:
3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one has been shown to have various biochemical and physiological effects in vitro and in vivo. 3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one has been reported to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis. 3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, 3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one has been reported to modulate various signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.
Advantages and Limitations for Lab Experiments
3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anticancer activity in vitro. 3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one is also stable under normal laboratory conditions and can be stored for extended periods of time. However, there are also limitations to the use of 3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one in lab experiments. 3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one is not very water-soluble, which can make it difficult to administer in vivo. In addition, 3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one has not been extensively studied in animal models, which limits its potential for clinical translation.
Future Directions
There are several future directions for research on 3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one. One potential area of research is the development of 3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one-based compounds with improved water solubility and pharmacokinetic properties. Another area of research is the investigation of the mechanism of action of 3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one in more detail, which could lead to the identification of new targets for cancer therapy. Finally, the evaluation of 3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one in animal models is needed to determine its potential for clinical translation and to assess its safety and efficacy in vivo.
Scientific Research Applications
3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. One of the main areas of research is the development of 3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one-based compounds as anticancer agents. 3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. 3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one has also been investigated for its potential as an antifungal and antibacterial agent.
properties
IUPAC Name |
(E)-3-(2-methyl-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-10-9-11(16(18)19)4-5-12(10)15-7-6-13(17)14-3-2-8-20-14/h2-9,15H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHFVUJGPNIMKQ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC=CC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N/C=C/C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5561453 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'~1~,N'~5~-bis[(5-methyl-2-furyl)methylene]pentanedihydrazide](/img/structure/B3866788.png)
![1-ethoxy-4-[4-(4-methoxyphenyl)-1,3-cyclopentadien-1-yl]benzene](/img/structure/B3866805.png)
![N'-[4-(benzyloxy)benzylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B3866810.png)
![N'-[(5-methyl-2-furyl)methylene]-2-(1-naphthyloxy)propanohydrazide](/img/structure/B3866814.png)
![3-{2-[3-(allyloxy)benzylidene]hydrazino}-N-isobutyl-3-oxopropanamide](/img/structure/B3866819.png)





![2-(3-chlorophenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B3866860.png)
![6-nitro-1,3-benzodioxole-5-carbaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B3866866.png)

![4-bromo-N'-[3-(2,4-dinitrophenoxy)benzylidene]benzohydrazide](/img/structure/B3866880.png)